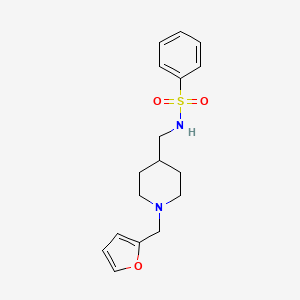

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a furan-2-ylmethyl group and a benzenesulfonamide moiety. Its molecular formula is C₁₇H₂₂N₂O₃S (molecular weight: 334.44 g/mol). The compound’s structure combines a lipophilic aromatic sulfonamide with a heterocyclic furan, which may influence its pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding .

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c20-23(21,17-6-2-1-3-7-17)18-13-15-8-10-19(11-9-15)14-16-5-4-12-22-16/h1-7,12,15,18H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIJUIUFCMOIRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 4-piperidinomethylbenzenesulfonyl chloride with furan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, using solvents like dichloromethane or tetrahydrofuran, and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Purification steps such as recrystallization or column chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furan-2-carboxylic acid derivative.

Reduction: The piperidine ring can be reduced to form a piperidin-4-ylmethyl derivative.

Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents like dimethyl sulfoxide (DMSO) are employed.

Major Products Formed:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Piperidin-4-ylmethyl derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the interaction of sulfonamide derivatives with biological targets. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The furan ring may participate in hydrogen bonding or π-π interactions, contributing to the compound's biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and synthetic features of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide with related compounds from the literature:

Key Observations:

Fluorine or chlorine substituents (e.g., in compound 16 or W-15) increase molecular polarity and may improve binding affinity to hydrophobic targets but could also elevate toxicity risks .

Synthetic Yields :

Metabolic and Stability Considerations

- Furan Metabolism: The furan ring in the target compound could undergo cytochrome P450-mediated oxidation to cytotoxic intermediates, a concern less prominent in non-aromatic analogs (e.g., compound 18 with naphthalene) .

- Chlorinated Analogs : Compounds like 16 (5-chloro-2-fluoro) may exhibit prolonged half-lives due to decreased metabolic clearance .

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a furan moiety and a benzenesulfonamide group. This structure is significant as it combines pharmacophores known for various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tumor Cell Proliferation : Research indicates that compounds with similar structures can inhibit tumor cell proliferation by inducing ferroptosis, a form of regulated cell death associated with iron metabolism and oxidative stress. The compound is hypothesized to interact with key proteins involved in this pathway, such as NRF2, which regulates antioxidant responses .

- Antimicrobial Activity : Sulfonamide derivatives have been documented to exhibit antibacterial and antifungal properties. The presence of the benzenesulfonamide group suggests potential activity against various microbial strains through inhibition of bacterial folate synthesis .

- Enzyme Inhibition : Compounds containing piperidine and sulfonamide groups have shown promise as inhibitors of various enzymes, including acetylcholinesterase, which is crucial for neurotransmission .

Antitumor Activity

A study investigating the effects of structurally related compounds demonstrated significant inhibition of tumor cell proliferation and migration. The results indicated that treatment with these compounds increased reactive oxygen species (ROS) levels and malondialdehyde (MDA) production, markers associated with ferroptosis, while downregulating protective proteins like GPX4 and NRF2 .

| Assay Type | Result |

|---|---|

| Tumor Cell Proliferation | Significant inhibition observed |

| Migration Inhibition | Notable reduction in migratory capacity |

| ROS Production | Increased levels indicating oxidative stress |

| MDA Levels | Elevated levels confirming ferroptosis |

Antimicrobial Activity

In vitro studies have shown that similar sulfonamide compounds possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The effectiveness often correlates with structural modifications on the piperidine ring, which can enhance binding affinity to bacterial targets .

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Case Studies

- Ferroptosis Induction in Cancer Cells : In a controlled laboratory setting, a derivative closely related to this compound was tested on various cancer cell lines. The study concluded that the compound effectively induced ferroptosis through the KEAP1-NRF2-GPX4 axis, suggesting its potential as an anticancer agent .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of piperidine derivatives revealed that modifications at specific positions on the piperidine ring significantly enhanced antimicrobial activity against resistant strains, indicating a promising avenue for developing new antibiotics based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.